molecular formula C7H6BrNO3 B14721772 4-Amino-5-bromo-2-hydroxybenzoic acid CAS No. 6625-93-0

4-Amino-5-bromo-2-hydroxybenzoic acid

Cat. No.: B14721772
CAS No.: 6625-93-0
M. Wt: 232.03 g/mol
InChI Key: IFOSZAMIVBYHPV-UHFFFAOYSA-N
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Description

4-Amino-5-bromo-2-hydroxybenzoic acid is an organic compound with the molecular formula C7H6BrNO3 It is a derivative of benzoic acid, characterized by the presence of an amino group at the 4-position, a bromine atom at the 5-position, and a hydroxyl group at the 2-position

Synthetic Routes and Reaction Conditions:

    Bromination of 2-hydroxybenzoic acid: The synthesis begins with the bromination of 2-hydroxybenzoic acid (salicylic acid) using bromine in the presence of a suitable solvent like acetic acid. This reaction introduces a bromine atom at the 5-position.

    Amination: The brominated product is then subjected to an amination reaction. This can be achieved using ammonia or an amine source under controlled conditions to introduce the amino group at the 4-position.

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and amination processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.

Types of Reactions:

    Oxidation: The hydroxyl group at the 2-position can undergo oxidation to form corresponding quinones.

    Reduction: The amino group can be reduced to form amines or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles like sodium azide or thiols under appropriate conditions.

Major Products Formed:

    Oxidation: Quinones and related compounds.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-5-bromo-2-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-amino-5-bromo-2-hydroxybenzoic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. The compound’s anti-inflammatory effects could be due to its interaction with signaling pathways that regulate inflammation, such as the inhibition of cyclooxygenase enzymes.

Comparison with Similar Compounds

    4-Amino-2-hydroxybenzoic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    5-Bromo-2-hydroxybenzoic acid: Lacks the amino group, which limits its applications in biological systems.

    4-Bromo-2-hydroxybenzoic acid: Lacks the amino group, reducing its potential for forming amine derivatives.

Uniqueness: 4-Amino-5-bromo-2-hydroxybenzoic acid is unique due to the presence of both an amino group and a bromine atom, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in synthesis and research, making it a valuable compound in various scientific fields.

Properties

CAS No.

6625-93-0

Molecular Formula

C7H6BrNO3

Molecular Weight

232.03 g/mol

IUPAC Name

4-amino-5-bromo-2-hydroxybenzoic acid

InChI

InChI=1S/C7H6BrNO3/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2,10H,9H2,(H,11,12)

InChI Key

IFOSZAMIVBYHPV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)N)O)C(=O)O

Origin of Product

United States

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